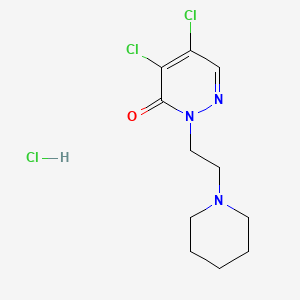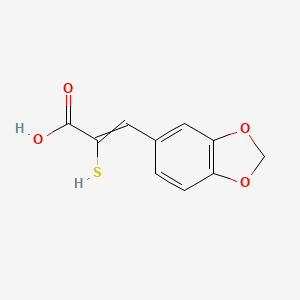
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- is a compound known for its unique chemical structure and properties It is characterized by the presence of a benzodioxole ring, a propenoic acid moiety, and a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- typically involves the reaction of 1,3-benzodioxole with propenoic acid derivatives under specific conditions. The mercapto group is introduced through thiolation reactions. Common reagents used in these reactions include thiols, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The propenoic acid moiety can be reduced to form corresponding alcohols.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles like amines.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- involves its interaction with molecular targets and pathways in biological systems. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The benzodioxole ring may interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid
- 3-(1,3-Benzodioxol-4-yl)-2-propenoic Acid
- 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester, (E)-
Uniqueness
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
93515-31-2 |
|---|---|
Molekularformel |
C10H8O4S |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H8O4S/c11-10(12)9(15)4-6-1-2-7-8(3-6)14-5-13-7/h1-4,15H,5H2,(H,11,12) |
InChI-Schlüssel |
YQBNFBIPHUDRDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


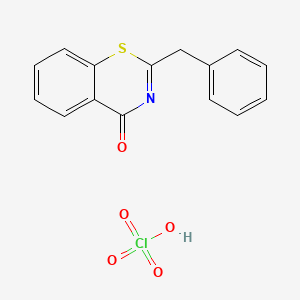
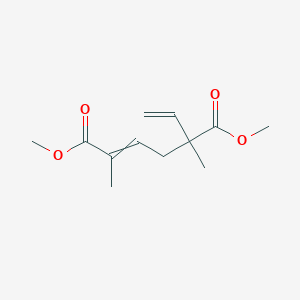
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
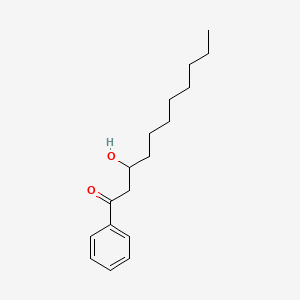
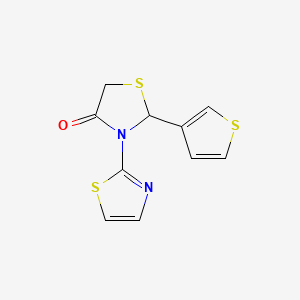
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)

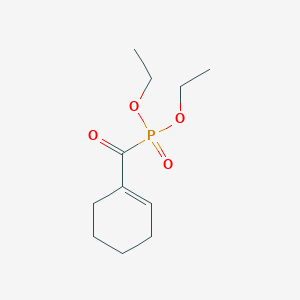

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
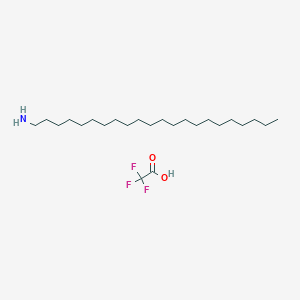
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
